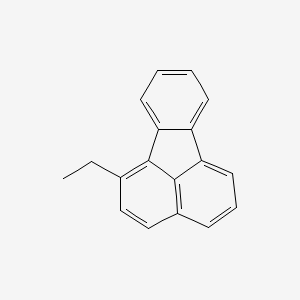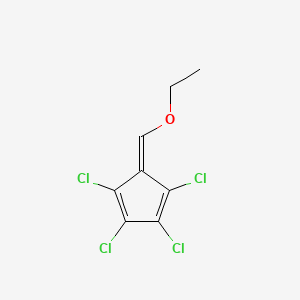
cis-2,6-Diphenylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2,6-Diphenylpiperidin-4-one: is a heterocyclic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are prevalent in nature and often found in bioactive compounds such as alkaloids. The presence of aromatic substitutions at the 2- and 6-positions of the piperidin-4-one moiety enhances its biological activity, making it a compound of significant interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Mannich Reaction: One common method for synthesizing cis-2,6-diphenylpiperidin-4-one involves the Mannich reaction. This reaction typically involves the condensation of aromatic aldehydes, ammonium acetate, and ketones with two active methylene groups.
Diels-Alder Reaction: Another method involves the reaction of 4-phenyl-2-amino-1,3-butadienes with N-allyl benzaldimine through a Diels-Alder reaction to afford the cis-2,6-diphenyl-4-piperidinone derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-2,6-Diphenylpiperidin-4-one can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidin-4-one derivatives.
Applications De Recherche Scientifique
cis-2,6-Diphenylpiperidin-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cis-2,6-diphenylpiperidin-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
trans-2,6-Diphenylpiperidin-4-one: This isomer differs in the spatial arrangement of the phenyl groups, which can affect its biological activity and chemical reactivity.
2,6-Diphenylpiperidin-3-one: This compound has the phenyl groups at the same positions but differs in the position of the carbonyl group.
2,6-Diphenylpiperidine: Lacks the carbonyl group, which significantly alters its chemical properties and biological activity.
Uniqueness: cis-2,6-Diphenylpiperidin-4-one is unique due to its specific spatial arrangement, which enhances its biological activity compared to its isomers and other similar compounds. The presence of the carbonyl group at the 4-position and the cis configuration of the phenyl groups contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
54750-61-7 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
(2R,6S)-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C17H17NO/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-10,16-18H,11-12H2/t16-,17+ |
Clé InChI |
OYKOHBSCVHNWPT-CALCHBBNSA-N |
SMILES isomérique |
C1[C@@H](N[C@@H](CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)

![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
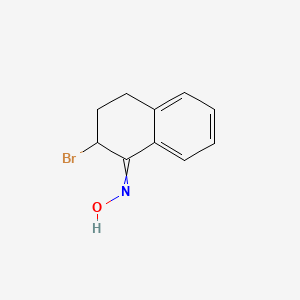
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
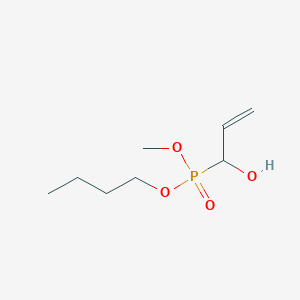
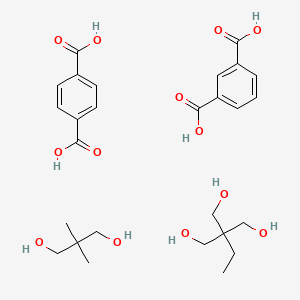
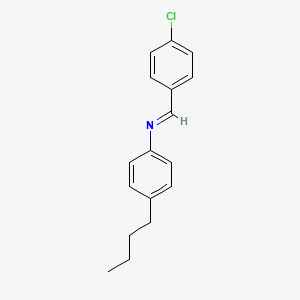
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
